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Compound of Interest

Compound Name: 6-Methoxy-5-nitroquinoline

Cat. No.: B014175 Get Quote

Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic

characterization of 6-methoxy-5-nitroquinoline (CAS No. 6623-91-2). Designed for

researchers, chemists, and drug development professionals, this document synthesizes

established spectroscopic principles with predictive data analysis to facilitate the unambiguous

identification and structural elucidation of this important quinoline derivative. We present

detailed methodologies and expected spectral data for Nuclear Magnetic Resonance (¹H and

¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The

causality behind experimental choices and data interpretation is emphasized to ensure

scientific integrity and reproducibility.

Introduction and Molecular Overview
6-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula

C₁₀H₈N₂O₃.[1] Its structure, featuring a quinoline core substituted with a methoxy group at

position 6 and a nitro group at position 5, makes it a valuable scaffold in medicinal chemistry

and materials science. The electronic interplay between the electron-donating methoxy group

and the strongly electron-withdrawing nitro group creates a unique chemical environment that

is reflected in its spectroscopic signature.

Accurate structural confirmation is the bedrock of chemical research. Spectroscopic techniques

provide a non-destructive means to probe the molecular architecture, offering insights into the

connectivity, chemical environment, and functional groups present. This guide establishes a
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self-validating protocol where data from NMR, IR, and MS are integrated to provide a cohesive

and definitive structural assignment.

Key Physicochemical Properties:

Molecular Formula: C₁₀H₈N₂O₃

Molecular Weight: 204.18 g/mol [1][2]

CAS Number: 6623-91-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The analysis of chemical shifts, coupling constants, and signal

multiplicities provides direct evidence of atomic connectivity.

Experimental Protocol for NMR Analysis
A standardized protocol ensures data quality and comparability across experiments.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 6-methoxy-5-
nitroquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5

mm NMR tube.[3] The choice of solvent can influence chemical shifts; consistency is key.

¹H NMR Acquisition:

Utilize a spectrometer with a field strength of 400 MHz or higher.

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.[3]

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Employ a proton-decoupled pulse sequence.
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Parameters often include a 30° pulse width, a relaxation delay of 2-5 seconds, and a

significantly higher number of scans (e.g., 1024-4096) due to the lower natural abundance

of the ¹³C isotope.[3]

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region and one

singlet in the aliphatic region for the methoxy group. The chemical shifts are heavily influenced

by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methoxy-5-nitroquinoline (in CDCl₃, 400

MHz)
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Proton
Assignment

Predicted
Chemical Shift
(ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J) in
Hz

Rationale for
Prediction

H-2 ~8.8 - 9.0
Doublet of

doublets (dd)
J ≈ 4.2, 1.5

Adjacent to ring

nitrogen; coupled

to H-3 and H-4.

H-3 ~7.4 - 7.6
Doublet of

doublets (dd)
J ≈ 8.4, 4.2

Coupled to both

H-2 and H-4.

H-4 ~8.6 - 8.8
Doublet of

doublets (dd)
J ≈ 8.4, 1.5

Deshielded by

proximity to the

nitro group's

anisotropic field;

coupled to H-3

and H-2.

H-7 ~7.2 - 7.4 Doublet (d) J ≈ 9.0

Shielded by the

adjacent

electron-donating

methoxy group;

coupled to H-8.

H-8 ~8.0 - 8.2 Doublet (d) J ≈ 9.0 Coupled to H-7.

-OCH₃ ~4.0 - 4.1 Singlet (s) N/A

Characteristic

chemical shift for

an aromatic

methoxy group.

[4]

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to each

carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methoxy-5-nitroquinoline (in CDCl₃, 100

MHz)
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Carbon Assignment
Predicted Chemical Shift
(ppm)

Rationale for Prediction

C-2 ~152 Adjacent to nitrogen.

C-3 ~122 Standard aromatic C-H.

C-4 ~135
Influenced by proximity to the

nitro group.

C-4a ~128 Bridgehead carbon.

C-5 ~140

Directly attached to the

electron-withdrawing nitro

group.

C-6 ~158

Attached to the electron-

donating methoxy group

(downfield shift).

C-7 ~108
Shielded by the ortho-methoxy

group.

C-8 ~125 Standard aromatic C-H.

C-8a ~145
Bridgehead carbon adjacent to

nitrogen.

-OCH₃ ~56
Typical shift for a methoxy

carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental for identifying the functional groups within a molecule by

detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol for FT-IR Analysis
Methodology:

Sample Preparation: For a solid sample, the most common method is the preparation of a

potassium bromide (KBr) pellet.[3] Grind 1-2 mg of the sample with ~100 mg of dry KBr
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powder and press the mixture into a transparent disk.[3] Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used with the neat solid.

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of

4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Expected Infrared Absorption Bands
The IR spectrum of 6-methoxy-5-nitroquinoline will be dominated by strong absorptions from

the nitro group and vibrations from the substituted aromatic system.

Table 3: Characteristic IR Absorption Bands for 6-Methoxy-5-nitroquinoline
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

~3100-3000 Aromatic C-H Stretch Medium-Weak
Characteristic of sp²

C-H bonds.

~2950-2850 Aliphatic C-H Stretch Medium-Weak

Corresponds to the

methoxy group

protons.

~1550-1510
Asymmetric NO₂

Stretch
Strong

A key, high-intensity

peak confirming the

presence of the nitro

group.[5]

~1360-1320
Symmetric NO₂

Stretch
Strong

The second

characteristic strong

peak for the nitro

functional group.[5]

~1620-1580

C=N and C=C

Aromatic Ring

Stretching

Medium-Strong

Multiple bands are

expected from the

quinoline core

vibrations.[5]

~1250-1200
Aryl-O Asymmetric

Stretch
Strong

Characteristic of the

C-O bond in the aryl

ether (methoxy

group).

~1050-1000
Aryl-O Symmetric

Stretch
Medium

Characteristic of the

C-O bond in the aryl

ether.

~900-675
C-H Out-of-Plane

Bending
Strong

The pattern of these

bands can sometimes

provide information on

the substitution

pattern of the aromatic

ring.
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Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a compound, serving as a final confirmation of its identity.

Experimental Protocol for MS Analysis
Methodology:

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

are suitable for this type of molecule when introduced via a liquid stream (e.g., from an

HPLC). For direct analysis of a solid, Electron Ionization (EI) can be used.

Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or

Orbitrap is recommended to determine the exact mass, which can be used to confirm the

molecular formula.

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem

MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-

induced dissociation (CID) to elicit structural fragments.

Expected Mass Spectrum Data
Molecular Ion Peak (M⁺˙ or [M+H]⁺): The mass spectrum should exhibit a prominent peak

corresponding to the molecular weight of the compound.

Calculated Exact Mass: 204.0535 g/mol

Expected Peak (EI):m/z 204 (M⁺˙)

Expected Peak (ESI, positive mode):m/z 205 ([M+H]⁺)

Fragmentation Pattern: Under EI conditions, nitroaromatic compounds often exhibit

characteristic fragmentation pathways.

Loss of NO₂: A significant fragment at m/z 158 (M - 46), resulting from the cleavage of the

C-N bond.
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Loss of NO and CO: Subsequent fragmentation of the m/z 158 ion may occur, such as the

loss of a carbonyl group (CO) to give a fragment at m/z 130.

Loss of Methoxy Group: Fragmentation involving the methoxy group, such as the loss of a

methyl radical (•CH₃) to give m/z 189 or the loss of formaldehyde (CH₂O) from the ring, is

also plausible.

Integrated Spectroscopic Workflow and Data
Validation
The true power of spectroscopic analysis lies in the integration of multiple techniques. Each

method provides a piece of the puzzle, and together they create a self-validating system for

structural confirmation.
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Spectroscopic Analysis Workflow

Data Acquisition

Data Interpretation

Purified 6-Methoxy-5-nitroquinoline Sample

NMR (¹H, ¹³C)

Analysis

FT-IR

Analysis

HRMS

Analysis

Connectivity & C/H Framework Functional Groups (NO₂, C-O) Molecular Formula & Fragments

Cross-Validation of Data

Integration Integration Integration

Unambiguous Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for integrated spectroscopic analysis.

This integrated approach ensures trustworthiness. For instance, the molecular formula

C₁₀H₈N₂O₃ confirmed by HRMS must be consistent with the 10 carbon signals and 8 proton

signals (5 aromatic + 3 methoxy) observed in the NMR spectra. Furthermore, the key functional

groups (NO₂, -OCH₃) identified by characteristic IR stretches must be consistent with the

structural fragments deduced from NMR and the fragmentation patterns seen in MS.

Caption: Key structural features and their expected spectroscopic signals.
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Conclusion
The structural elucidation of 6-methoxy-5-nitroquinoline is reliably achieved through a multi-

technique spectroscopic approach. By combining the detailed connectivity information from ¹H

and ¹³C NMR, functional group identification from FT-IR, and molecular weight confirmation

from MS, researchers can be highly confident in the identity and purity of their material. The

predictive data and standardized protocols within this guide serve as a robust reference for

scientists engaged in the synthesis and application of novel quinoline-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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